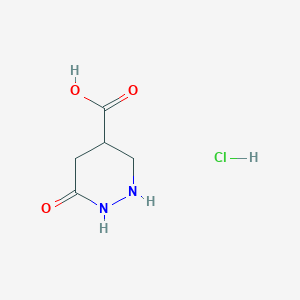

6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Antibacterial Activity

6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride has been studied in the context of synthesizing antibacterial agents. For instance, 1,4-Dihydro-4-oxopyridinecarboxylic acids and their derivatives have been explored for their antibacterial properties. These studies involve the preparation of compounds with various substituents, including nitro, amino, cyano, chloro, and fluoro groups, to examine their structure-activity relationships. Enoxacin, a compound synthesized during these studies, demonstrated broad and potent in vitro antibacterial activity, showcasing the potential of 6-oxo-1,2-diazinane derivatives in developing new antibacterial drugs (Matsumoto et al., 1984).

Scaffold for Combinatorial Chemistry

The compound also serves as a scaffold for combinatorial chemistry, facilitating the creation of diverse chemical libraries. Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a structurally related compound, exemplifies a conformationally rigid scaffold utilized in synthesizing a variety of derivatives through reductive aminations, amidations, and other chemical transformations. This approach highlights the versatility of 6-oxo-1,2-diazinane derivatives in generating novel compounds with potential therapeutic applications (Penning & Christoffers, 2012).

Photolithographic Materials

In the field of materials science, 3-Diazo-4-oxocoumarins, closely related to 6-oxo-1,2-diazinane-4-carboxylic acid derivatives, have been investigated for their application in photolithography. The unique photochemical properties of these compounds, which undergo Wolff rearrangement to produce carboxylic acid photoproducts, make them suitable for designing photolithographic materials. Their ability to transform from a base insoluble to a base soluble state upon exposure to light offers innovative avenues for the development of advanced lithographic techniques (Leeson et al., 2004).

Environmental Applications

Furthermore, the degradation pathways of azo dye intermediates like 1-diazo-2-naphthol-4-sulfonic acid, a related diazo compound, have been studied using Fenton's reagent. This research provides insights into the oxidation processes of diazo compounds and their environmental implications, especially in treating dye-contaminated wastewater. Understanding these degradation pathways is crucial for developing effective methods for the removal of azo dyes from industrial effluents (Zhu et al., 2012).

Mechanism of Action

Target of Action

It is known that diazinanes, a class of nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring, have been used in various medicinal chemistry applications .

Mode of Action

It’s known that nitrogen atoms in diazinanes can act as nucleophiles, participating in reactions with electrophiles . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Compounds with similar structures, such as 4-quinolone-3-carboxamides, have been reported to harbor vast therapeutic potential .

Result of Action

Similar compounds have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity of many chemical compounds .

properties

IUPAC Name |

6-oxodiazinane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3.ClH/c8-4-1-3(5(9)10)2-6-7-4;/h3,6H,1-2H2,(H,7,8)(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNONYUJYOXLJTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNNC1=O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2996150.png)

![Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2996155.png)

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2996162.png)

![1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996168.png)

![2-Chloro-N-[3-(cyclopropylmethyl)-2-oxo-1,3-benzoxazol-6-yl]propanamide](/img/structure/B2996169.png)

![ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2996170.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2996172.png)